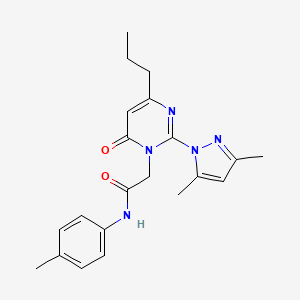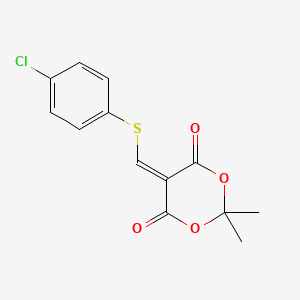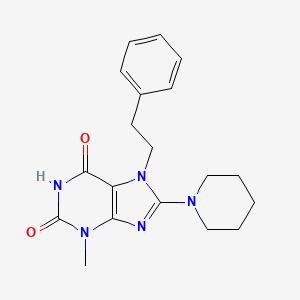
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
Wissenschaftliche Forschungsanwendungen
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, anxiety, depression, and addiction. 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behaviors in animal models. These findings suggest that 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may be a promising therapeutic agent for the treatment of these disorders.
Wirkmechanismus
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione selectively blocks the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and a reduction in the activity of downstream signaling pathways, resulting in the observed effects on behavior and cognition.
Biochemical and Physiological Effects:
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuroinflammation, and the attenuation of oxidative stress. 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to alter the expression of various genes and proteins involved in neuronal signaling and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one of the limitations of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be influenced by factors such as dose, route of administration, and timing of treatment.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, including the development of more potent and selective mGluR5 antagonists, the investigation of the effects of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione on other neurotransmitter systems, and the exploration of the potential therapeutic applications of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione in human populations. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione on synaptic plasticity and neuronal signaling, which may lead to the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps, including the protection of the amino group, the formation of the purine ring, and the introduction of the piperidine and phenethyl groups. The most commonly used method for the synthesis of 3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a multi-step organic synthesis, which involves the use of various reagents and solvents. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-16-15(17(25)21-19(22)26)24(13-10-14-8-4-2-5-9-14)18(20-16)23-11-6-3-7-12-23/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLDPVDGIPSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-phenethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

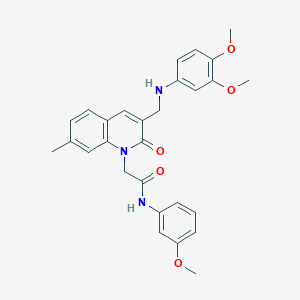
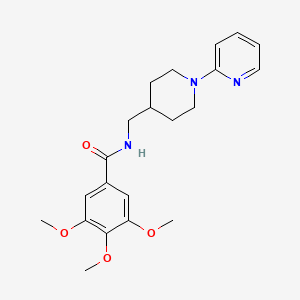
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2951844.png)
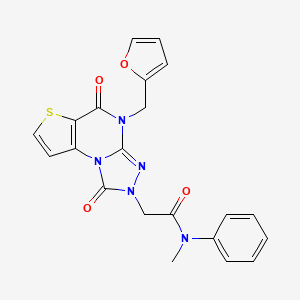
![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2951847.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2951850.png)
![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2951856.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
